Product packaging for Prednisolone farnesylate(Cat. No.:CAS No. 118244-44-3)

Prednisolone farnesylate

Cat. No.: B218589
CAS No.: 118244-44-3
M. Wt: 578.8 g/mol
InChI Key: SBQAKZYUNWNIRL-WIPKXTQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prednisolone farnesylate (CAS 118244-44-3) is a synthetic glucocorticoid prodrug designed for enhanced transdermal delivery. As a prodrug, it is metabolized in the body to release the active compound, prednisolone . This bioconversion has been shown to be extensive in viable skin tissues, with enzyme activity increasing in the lower layers, making it a compound of significant interest for dermal and percutaneous research applications . Its primary research value lies in its anti-inflammatory and immunosuppressive properties. The mechanism of action is mediated through the active metabolite, prednisolone, which binds to intracellular glucocorticoid receptors. This complex modulates gene expression by translocating to the nucleus and interacting with glucocorticoid response elements (GREs), leading to the downregulation of key pro-inflammatory cytokines such as interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α) . The farnesylate moiety is intended to improve the physicochemical properties of the parent drug, potentially leading to better absorption and distribution in specific experimental models, particularly in studies focusing on topical and transdermal formulations for managing inflammatory conditions . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H50O6 B218589 Prednisolone farnesylate CAS No. 118244-44-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

118244-44-3

Molecular Formula

C36H50O6

Molecular Weight

578.8 g/mol

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate

InChI

InChI=1S/C36H50O6/c1-23(2)9-7-10-24(3)11-8-12-25(4)19-32(40)42-22-31(39)36(41)18-16-29-28-14-13-26-20-27(37)15-17-34(26,5)33(28)30(38)21-35(29,36)6/h9,11,15,17,19-20,28-30,33,38,41H,7-8,10,12-14,16,18,21-22H2,1-6H3/b24-11+,25-19+/t28-,29-,30-,33+,34-,35-,36-/m0/s1

InChI Key

SBQAKZYUNWNIRL-WIPKXTQKSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/C(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)C)C)C

Other CAS No.

118244-44-3

Synonyms

11 beta,17 alpha,21-trihydroxy-1,4-pregnadiene-3,20-dione 21-(E,E)-3,7,11-trimethyl-2,6,10-dodecatrienoate
prednisolone farnesylate

Origin of Product

United States

Synthetic Chemistry and Esterification of Prednisolone Farnesylate

General Synthetic Methodologies for Farnesylate Esters

The creation of farnesylate esters, including prednisolone (B192156) farnesylate, generally follows established esterification protocols. These methods primarily involve the reaction of an alcohol with a carboxylic acid or its reactive derivative. google.com In the context of prednisolone farnesylate, the 21-hydroxyl group of prednisolone acts as the alcohol component.

Commonly employed methods include:

Direct esterification: This involves reacting prednisolone directly with farnesylic acid, typically in the presence of a condensing agent and a catalyst.

Reaction with acid halides: A more reactive approach where the acid halide of farnesylic acid is reacted with prednisolone.

Transesterification (Ester-exchange): In this method, a lower alkyl ester of farnesylic acid is reacted with prednisolone in the presence of an ester-exchange catalyst. google.com

The choice of synthetic route can be influenced by factors such as the desired purity, yield, and the stereochemistry of the final product. Given that farnesylic acid has geometric isomers, the synthesis can result in a mixture of isomers of this compound. google.com

Ester-Exchange Catalysis in this compound Synthesis

Transesterification, or ester-exchange, is a viable method for the synthesis of this compound. This process involves reacting prednisolone with a lower alkyl ester of 2E,6E-farnesylic acid. The reaction is facilitated by an ester-exchange catalyst and is typically conducted in an inert solvent like toluene (B28343) or xylene under heating. google.com To drive the reaction to completion, the lower boiling point alcohol that is formed as a byproduct is continuously removed from the reaction system. google.com

Catalysts that can be employed in this ester-exchange reaction include:

p-Toluenesulfonic acid google.com

Titanium metal compounds, such as tetramethyl titanate google.com

This method offers an alternative to direct esterification or the use of acid halides, and the choice of catalyst and reaction conditions can be optimized to maximize the yield of the desired this compound.

Acid Halide Reactions in this compound Derivatization

The use of acid halides, particularly acid chlorides, is a common and effective method for the derivatization of prednisolone to this compound. google.com This reaction involves treating prednisolone with the acid chloride of 2E,6E-farnesylic acid. google.com

The reaction is typically carried out in the presence of an organic tertiary base, such as pyridine (B92270) or triethylamine. google.com The base serves to neutralize the hydrogen chloride that is generated as a byproduct of the reaction. The reaction can be performed with or without an inert solvent and is generally conducted at temperatures ranging from 0°C to room temperature. google.com The amount of the acid halide used is typically between 0.5 to 10 equivalents relative to prednisolone, with a preferred range of 0.9 to 2.0 equivalents. google.com

This method is often favored due to the high reactivity of acid halides, which can lead to high yields of the desired ester. However, it is important to control the reaction conditions to minimize the formation of unwanted byproducts.

Purification Strategies for this compound Isomers

The synthesis of this compound can result in the formation of a mixture of geometric isomers, particularly prednisolone 21-(2E,6E)-farnesylate and prednisolone 21-(2Z,6E)-farnesylate. google.com Therefore, effective purification strategies are crucial to isolate the desired isomer in high purity.

Commonly used purification techniques include:

Column Chromatography: This is a primary method for separating the isomers. After the reaction, the crude product can be subjected to silica (B1680970) gel column chromatography. A suitable developing solvent, such as a mixture of ethyl acetate (B1210297) and hexane (B92381), is used to elute the different isomers at different rates, allowing for their separation. google.com

Recrystallization: This technique can be used to further purify the isolated isomer. The crude product or the fractions from column chromatography can be dissolved in a suitable solvent system, such as a mixed solvent of ethyl acetate and hexane or diethyl ether, and then allowed to crystallize. google.com This process can effectively remove impurities, including other geometric isomers.

Washing: In some cases, washing the product with a solvent in which the desired isomer is sparingly soluble, such as diethyl ether, can help to remove more soluble impurities. google.com

The choice and combination of these purification methods are essential for obtaining this compound with a high degree of isomeric purity.

Molecular and Cellular Pharmacology of Prednisolone Farnesylate

Glucocorticoid Receptor Binding and Activation Mechanisms

The pharmacological actions of prednisolone (B192156) farnesylate, like other glucocorticoids, are initiated by its binding to specific glucocorticoid receptors (GR) located in the cytoplasm of target cells. ontosight.aiwileymicrositebuilder.com This binding sets in motion a cascade of events that ultimately alters cellular function. Glucocorticoids can elicit cellular responses through both genomic and non-genomic mechanisms.

Genomic Receptor-Mediated Signaling Pathways

The genomic actions of prednisolone farnesylate are the most well-understood and are responsible for the majority of its anti-inflammatory and immunosuppressive effects. This pathway involves the following key steps:

Ligand Binding and Receptor Activation: Being lipophilic, this compound readily diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR). In its inactive state, the GR is part of a multiprotein complex that includes chaperone proteins, which maintain the receptor in a conformation suitable for ligand binding. Upon binding of this compound, the chaperone proteins dissociate, leading to the activation of the GR.

Nuclear Translocation: The activated glucocorticoid-GR complex then translocates from the cytoplasm into the nucleus. wileymicrositebuilder.comwikipedia.org This process is reported to occur within approximately 20 minutes of ligand binding. wikipedia.org

Gene Regulation: Once in the nucleus, the GR complex acts as a ligand-dependent transcription factor. It can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. wikipedia.orgfrontiersin.org This binding can either enhance (transactivation) or suppress (transrepression) the transcription of these genes. wileymicrositebuilder.comfrontiersin.org The activated GR complex can also interact with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), to further modulate gene expression. wikipedia.orgnih.gov

This genomic mechanism is characterized by a delayed onset of action, as it requires time for gene transcription and subsequent protein synthesis.

Regulation of Anti-Inflammatory and Pro-Inflammatory Gene Expression

A primary mechanism of the anti-inflammatory action of this compound is its ability to shift the balance of gene expression, promoting the production of anti-inflammatory proteins while suppressing the expression of pro-inflammatory mediators. wileymicrositebuilder.com

Transactivation of Anti-Inflammatory Proteins (e.g., Annexin-1/Lipocortin-1)

Through the process of transactivation, the activated glucocorticoid receptor complex upregulates the expression of genes that encode anti-inflammatory proteins. wileymicrositebuilder.comfrontiersin.org A key example of this is the induction of Annexin-1, also known as Lipocortin-1. wileymicrositebuilder.comnih.govnih.gov

Annexin-1 (Lipocortin-1): This protein is a crucial mediator of the anti-inflammatory effects of glucocorticoids. nih.govnih.gov Prednisolone increases the synthesis of Annexin-1, which in turn inhibits the activity of phospholipase A2. wileymicrositebuilder.com Phospholipase A2 is a key enzyme responsible for the release of arachidonic acid from cell membranes, the initial step in the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes. wileymicrositebuilder.compatsnap.com By inducing Annexin-1, this compound effectively dampens this inflammatory cascade. wileymicrositebuilder.com

Other anti-inflammatory proteins whose expression may be upregulated by glucocorticoids include Interleukin-10 (IL-10). nih.govdrugbank.com

Transrepression of Pro-Inflammatory Mediators (e.g., Cytokines, Adhesion Molecules)

The transrepression of pro-inflammatory genes is another critical aspect of the anti-inflammatory and immunosuppressive effects of this compound. wileymicrositebuilder.com The activated GR complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, preventing them from promoting the transcription of their target genes. wikipedia.orgnih.govnih.gov This leads to a reduction in the synthesis of a wide array of pro-inflammatory molecules, including:

Cytokines: Prednisolone has been shown to suppress the production of various pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ). frontiersin.orgnih.gov

Adhesion Molecules: Glucocorticoids can inhibit the expression of adhesion molecules, which are crucial for the migration of leukocytes to sites of inflammation. nih.gov

This broad suppression of pro-inflammatory mediators contributes significantly to the therapeutic efficacy of this compound in inflammatory conditions. wileymicrositebuilder.com

Modulation of Arachidonic Acid Metabolism and Prostaglandin (B15479496) Synthesis

A central element of the anti-inflammatory action of this compound is its profound impact on the arachidonic acid cascade, leading to the inhibition of prostaglandin synthesis. wileymicrositebuilder.comnih.gov Prostaglandins are potent lipid mediators that play a key role in inflammation, pain, and fever.

The inhibitory effect of prednisolone on prostaglandin synthesis is achieved through a dual mechanism:

Inhibition of Phospholipase A2: As mentioned previously, prednisolone induces the synthesis of Annexin-1 (Lipocortin-1), which in turn inhibits phospholipase A2. wileymicrositebuilder.compatsnap.com This action blocks the release of arachidonic acid, the precursor for all prostaglandins and leukotrienes, from membrane phospholipids. wileymicrositebuilder.comdrugcentral.orgnih.gov By limiting the availability of arachidonic acid, prednisolone effectively curtails the production of these inflammatory mediators. nih.gov

Inhibition of Cyclooxygenase-2 (COX-2): Prednisolone can also inhibit the expression of inducible cyclooxygenase-2 (COX-2), an enzyme that converts arachidonic acid into prostaglandins. wileymicrositebuilder.com This inhibition is mediated through the repression of transcription factors like NF-κB and AP-1, which are involved in the regulation of the COX-2 gene. wileymicrositebuilder.com

Studies have demonstrated that prednisolone significantly suppresses the levels of prostaglandins, such as Prostaglandin E2 (PGE2) and Prostaglandin F2 alpha (PGF2α), in inflamed tissues. nih.govnih.gov This reduction in prostaglandin synthesis is a key contributor to the anti-inflammatory effects observed with prednisolone treatment. nih.govproquest.com

Table 1: Summary of Research Findings on Prednisolone's Molecular Actions

Molecular Action Key Findings References
Glucocorticoid Receptor Binding Binds to specific cytosolic glucocorticoid receptors (GR) to initiate its pharmacological effects. ontosight.ai, wileymicrositebuilder.com
Genomic Signaling The activated GR-ligand complex translocates to the nucleus to regulate gene expression via glucocorticoid response elements (GREs). wileymicrositebuilder.com, wikipedia.org, frontiersin.org
Non-Genomic Signaling Can elicit rapid cellular responses that do not involve gene transcription, potentially through membrane-bound GRs. medchemexpress.com,
Transactivation Upregulates the expression of anti-inflammatory proteins, notably Annexin-1 (Lipocortin-1). wileymicrositebuilder.com, nih.gov, nih.gov
Transrepression Suppresses the expression of pro-inflammatory mediators by inhibiting transcription factors like NF-κB and AP-1. wileymicrositebuilder.com, wikipedia.org, nih.gov
Arachidonic Acid Metabolism Inhibits phospholipase A2 via Annexin-1 induction, thereby blocking the release of arachidonic acid. wileymicrositebuilder.com, nih.gov, patsnap.com
Prostaglandin Synthesis Reduces the synthesis of prostaglandins (e.g., PGE2) by inhibiting both phospholipase A2 and COX-2 expression. wileymicrositebuilder.com, nih.gov

Effects on Immune Cell Activity and Migration in Preclinical Models

This compound acts as a prodrug, meaning it is converted into its active form, prednisolone, within the body. nih.gov The pharmacological effects of this compound are therefore attributable to the actions of prednisolone. nih.govtga.gov.au Preclinical studies demonstrate that prednisolone significantly impacts the activity and movement of various immune cells. nih.govfrontiersin.org

One of the key mechanisms by which prednisolone modulates immune cell migration is by inhibiting the expression of chemokines, which are signaling proteins that attract immune cells to sites of inflammation. nih.gov For instance, in preclinical models using human monocytic cells, prednisolone has been shown to suppress the expression of Chemokine Ligand 2 (CCL2), a crucial molecule for recruiting monocytes and macrophages to inflamed areas. nih.gov Treatment with prednisolone leads to a dose-dependent reduction in both the transcription and secretion of CCL2. nih.gov This impairment of CCL2 expression directly results in reduced migration of these monocytic cells. nih.gov

Furthermore, prednisolone has demonstrated broad effects on the infiltration of various immune cell populations in response to inflammatory stimuli. In a human model of skin inflammation, oral prednisolone administration led to a significant reduction in the total number of immune cells infiltrating the inflamed site. frontiersin.org This included a decrease in classical monocytes, natural killer (NK) cells, and dendritic cells. frontiersin.org While the inflammatory challenge did not cause a major influx of T cells in this particular model, prednisolone treatment still resulted in a significant reduction in the numbers of both T helper cells and cytotoxic T cells present in the tissue. frontiersin.org Studies in mouse models of autoimmune disease further support the widespread effects of glucocorticoids on immune cells, showing significant alterations in T cells and myeloid leukocytes, including monocytes and macrophages. frontiersin.org

The table below summarizes the observed effects of prednisolone on immune cell populations in preclinical models.

Immune Cell TypeObserved EffectPreclinical Model ContextCitation
Monocytes/Macrophages Reduced migration and infiltration.Human monocytic cell lines; Human skin inflammation model. nih.govfrontiersin.org
Suppressed expression of M1 macrophage markers.Human monocyte/macrophage cells. nih.gov
Natural Killer (NK) Cells Reduced infiltration into inflamed tissue.Human skin inflammation model. frontiersin.org
Dendritic Cells Reduced infiltration into inflamed tissue.Human skin inflammation model. frontiersin.org
T Helper Cells Reduced numbers in challenged tissue.Human skin inflammation model. frontiersin.org
Cytotoxic T Cells Reduced numbers in challenged tissue.Human skin inflammation model. frontiersin.org

These findings from preclinical models indicate that the anti-inflammatory action of prednisolone, the active metabolite of this compound, is significantly mediated by its ability to inhibit the migration and activity of multiple types of immune cells. nih.govfrontiersin.org

Investigating Prostaglandin E2 Production in Cultured Human Articular Synovial Cells

The effect of prednisolone 21-farnesylate (PNF-21) on the production of Prostaglandin E2 (PGE2) has been investigated in cultured human articular synovial cells derived from patients with rheumatoid arthritis. researchgate.net PGE2 is a key inflammatory mediator involved in the pathogenesis of arthritis. In these preclinical studies, synovial cells were stimulated with interleukin-1 (IL-1) to induce the production of PGE2. researchgate.net

The research demonstrated that this compound caused a dose-dependent inhibition of IL-1-induced PGE2 production by these synovial cells. researchgate.net This inhibitory effect highlights a key mechanism for its anti-inflammatory action within articular tissues. The potency of this compound was compared to other corticosteroids, providing insight into its relative efficacy in this in vitro system.

The data from this investigation is summarized in the table below, showing the concentration-dependent inhibition of PGE2 production.

CompoundConcentrationMean Inhibition of PGE2 Production (%)
This compound 10⁻⁹ MData not specified
10⁻⁸ MData not specified
10⁻⁷ MData not specified
10⁻⁶ MData not specified
Dexamethasone (B1670325) 10⁻⁹ MData not specified
10⁻⁸ MData not specified
10⁻⁷ MData not specified
10⁻⁶ MData not specified
Prednisolone 10⁻⁹ MData not specified
10⁻⁸ MData not specified
10⁻⁷ MData not specified
10⁻⁶ MData not specified

Specific quantitative data on the percentage of inhibition at each concentration was not available in the summarized research findings.

Pharmacokinetic and Biotransformational Research of Prednisolone Farnesylate

Dermal Diffusion and Metabolism Studies in in vitro Skin Models (e.g., Hairless Mouse Skin)

In vitro studies utilizing the viable skin of hairless mice have been instrumental in elucidating the diffusion and metabolic fate of prednisolone (B192156) farnesylate. nih.gov Research indicates that this prodrug ester undergoes extensive metabolism within viable skin, a process that is notably absent in the donor and receptor solutions of the experimental setup. nih.gov The direction in which the skin is placed between in vitro diffusion half-cells significantly influences the rate at which both the prodrug and its active metabolite, prednisolone, appear. nih.gov

Prodrug Ester Bioconversion in Viable Skin Layers

Prednisolone farnesylate, as a prodrug, is designed to be converted into its active form, prednisolone, within the skin. nih.gov This bioconversion is a critical step for its therapeutic action. Studies have shown that the rate of this conversion is not uniform throughout the skin. nih.gov Instead, the metabolic process intensifies with increasing distance from the skin's surface. nih.gov This observation suggests a higher concentration of the enzymes responsible for this conversion in the deeper layers of the viable skin. nih.gov

The bioconversion of this compound to prednisolone is a key area of investigation. The efficiency of this process directly impacts the local availability of the active drug. The enzymatic hydrolysis of the farnesyl ester bond releases prednisolone, allowing it to exert its anti-inflammatory effects within the dermal tissue.

Enzymatic Activity Distribution within Dermal Tissues

The distribution of enzymatic activity within the skin is not homogenous. nih.gov Research has demonstrated that the enzymes responsible for metabolizing this compound are more abundant in the lower layers of the viable skin. nih.gov This enzymatic gradient plays a crucial role in the drug's diffusion and metabolism profile. nih.gov The increased metabolic rate in deeper skin layers ensures that the active drug is released closer to the target site of inflammation. nih.gov

Enzymes such as esterases are known to be involved in the hydrolysis of ester prodrugs in the skin. nih.gov The specific localization and activity levels of these enzymes determine the rate and extent of prodrug conversion. nih.govnih.gov Understanding this distribution is essential for designing effective topical drug delivery systems. oaepublish.com

Modeling Diffusion and Metabolism Profiles

To better understand the complex interplay between diffusion and metabolism of this compound in the skin, mathematical models have been developed. nih.gov A model that assumes a linear increase in enzyme activity with depth into the viable skin has been shown to accurately represent the in vitro profiles observed in hairless mouse skin. nih.gov This model helps to predict the concentration of both the prodrug and its metabolite at different layers of the skin over time. nih.govresearchgate.net

These models are valuable tools for optimizing the design of topical formulations. By simulating the diffusion and metabolism kinetics, researchers can predict how changes in the prodrug structure or formulation will affect drug delivery and efficacy.

Skin Binding Characteristics of this compound and Related Esters

The binding of prednisolone and its ester prodrugs within the skin is a significant factor influencing their local retention and systemic absorption. nih.gov In vitro studies using hairless mouse skin have provided insights into these binding characteristics. nih.gov

Nonhomogeneous Drug Distribution in Dermal Compartments

The distribution of bound prednisolone esters, including this compound, is not uniform throughout the skin. nih.gov A skin slicing technique has revealed that the concentration of this compound (PN-C15) and a related ester, prednisolone geranate (B1243311) (PN-C10), gradually increases with distance from the skin surface. nih.gov In contrast, the parent drug, prednisolone, shows minimal binding within the viable skin. nih.gov

This nonhomogeneous distribution suggests that the lipophilic nature of the ester prodrugs facilitates their partitioning into and retention within the deeper, more lipid-rich layers of the skin.

Influence on Parent Drug Dermal Retention and Systemic Delivery

The unique binding characteristics of this compound and other related esters have important implications for drug therapy. nih.gov The increased retention of these prodrugs within the skin may lead to a prolonged local presence of the active drug, prednisolone, as it is gradually released through enzymatic cleavage. nih.gov This prolonged dermal retention could enhance the therapeutic effect at the site of application.

Furthermore, this localized binding and gradual conversion may help to minimize the systemic delivery of both the prodrug and its active metabolite. nih.gov By concentrating the drug at the target site and reducing its entry into the systemic circulation, the potential for systemic side effects can be minimized. nih.gov

Comparative Pharmacokinetics of Prednisolone in Animal Models (e.g., Alpaca, Dog)

The study of prednisolone pharmacokinetics across different animal species reveals significant variations in how the drug is absorbed, distributed, metabolized, and excreted. These differences underscore the importance of species-specific research rather than relying on extrapolation from other animals.

In alpacas, the intravenous administration of prednisolone sodium succinate (B1194679) at a 1 mg/kg dose resulted in an elimination half-life of 2.98 hours. nih.gov This is comparable to the half-life observed in cattle (3.6 hours) but longer than that in horses (1.15–1.65 hours) and sheep (0.85 hours). nih.gov Following oral administration of prednisolone at 2 mg/kg for five consecutive days, the elimination half-life in alpacas was approximately 5.39 hours. nih.gov The maximum plasma concentration (Cmax) reached was 68 ng/mL, with a time to maximum concentration (Tmax) of 2.33 hours. nih.gov Notably, the oral bioavailability of prednisolone in alpacas was found to be relatively low at 13.7%. nih.gov

In dogs, particularly Beagles, the oral administration of prednisone (B1679067), a prodrug of prednisolone, at varying doses (0.5, 1, 2, and 4 mg/kg) demonstrated a rapid conversion to prednisolone, typically within 30 minutes. frontiersin.orgiastate.edu Plasma concentrations of prednisolone were approximately six times higher than those of prednisone. frontiersin.orgiastate.edu A study comparing body weight-based versus body surface area-based dosing in small and large-breed dogs found that a 2 mg/kg oral dose of prednisolone in large-breed dogs resulted in significantly higher Cmax and area under the curve (AUC) compared to small-breed dogs at the same dose. semanticscholar.org Specifically, in large-breed dogs, the Cmax was 1918.00 ng/ml, whereas in Beagles (a small breed), it was 777.2 ng/ml. semanticscholar.org This highlights potential overdosing risks in larger breeds when using weight-based calculations. semanticscholar.org Furthermore, in dogs with protein-losing enteropathy (PLE), the terminal half-life of orally administered prednisolone was shorter (1.3 hours) compared to healthy control dogs (1.8 hours). nih.gov

Interactive Table: Comparative Pharmacokinetic Parameters of Prednisolone

SpeciesDosing RegimenCmax (ng/mL)Tmax (h)Elimination Half-life (h)Bioavailability (%)
Alpaca (IV)1 mg/kg Prednisolone Sodium SuccinateN/AN/A2.98N/A
Alpaca (Oral)2 mg/kg Prednisolone (5 days)682.335.3913.7
Dog (Beagle, Oral)2 mg/kg Prednisolone777.20.9N/AN/A
Dog (Large Breed, Oral)2 mg/kg Prednisolone1918.001.1N/AN/A
Dog (with PLE, Oral)1 mg/kg PrednisoloneN/AN/A1.3N/A
Dog (Healthy Control, Oral)1 mg/kg PrednisoloneN/AN/A1.8N/A

Data sourced from multiple studies and may involve different formulations and analytical methods.

Prodrug Ester Hydrolysis and Biotransformation Pathways

This compound is a lipophilic ester prodrug of prednisolone, designed to enhance its properties. researchgate.netgoogle.com The fundamental principle of a prodrug is that it is an inactive compound that undergoes biotransformation in the body to release the active parent drug. scirp.org In the case of this compound, the ester linkage to farnesol (B120207) is cleaved, typically by esterase enzymes, to yield active prednisolone. google.comscirp.orgnih.gov

The hydrolysis of these ester prodrugs is a critical step in their activation. Research indicates that the rate of this hydrolysis can be influenced by the nature of the ester substituent. researchgate.net In vitro studies using purified carboxylesterase have shown that some prednisolone esters are rapidly degraded. researchgate.net The biotransformation of prednisolone itself is extensive, with major metabolic pathways including hydroxylation and reduction. researchgate.netpharmgkb.org Key enzymes involved in prednisolone metabolism include those from the cytochrome P450 family, particularly CYP3A4, which is responsible for 6β-hydroxylation. pharmgkb.org Other biotransformation routes include the reduction of the C20-ketone to form 20α- and 20β-dihydro-prednisolone. pharmgkb.org

The design of ester prodrugs like this compound aims to control the release and prolong the retention of the active drug at the target site, potentially minimizing systemic exposure. researchgate.netnih.gov For instance, in dermal applications, the lipophilic nature of the prodrug can enhance its penetration and retention in the skin. nih.gov

Intestinal Metabolism and Transepithelial Flux of Glucocorticoid Prodrugs

The gastrointestinal tract is a significant site for the metabolism of orally administered drugs, including glucocorticoid prodrugs. The intestinal mucosa contains various enzymes, including esterases, that can hydrolyze ester prodrugs before they are absorbed into the systemic circulation. researchgate.net

A study investigating the influence of intestinal metabolism on the transepithelial flux of prednisolone prodrugs using the Caco-2 cell model, which mimics the human intestinal epithelium, provided valuable insights. researchgate.net When a lipophilic prodrug, prednisolone acetate (B1210297), was studied, nearly complete hydrolysis of the ester and an increased transepithelial flux of prednisolone were observed. researchgate.net This suggests that intestinal metabolism can facilitate the absorption of the active drug. Conversely, a hydrophilic ester prodrug showed virtually no transport or metabolism, highlighting its poor ability to cross the intestinal membrane. researchgate.net

The distribution of esterase activity can vary along the gastrointestinal tract. Research using intestinal homogenates from rats and pigs has been conducted to evaluate this distribution. researchgate.net This differential enzymatic activity can impact the site and extent of prodrug activation. For lipophilic prodrugs like this compound, their ability to permeate the intestinal membrane is a key factor in their oral bioavailability. The subsequent hydrolysis by intestinal or hepatic esterases releases the active prednisolone, which can then exert its therapeutic effects. researchgate.net

Drug Delivery Systems Development for Prednisolone Farnesylate

Transdermal Delivery Systems for Corticosteroid Prodrugs

Transdermal drug delivery offers a non-invasive alternative to oral administration, bypassing first-pass metabolism and potentially reducing systemic side effects. mdpi.com For corticosteroids, this route can be particularly advantageous for treating localized inflammatory conditions and for systemic therapy where controlled release is desired. nih.gov

The prodrug prednisolone (B192156) farnesylate has been investigated for its diffusion and metabolism in the skin. Studies using viable hairless mouse skin have shown that the prodrug is extensively metabolized to its active form, prednisolone, within the skin. nih.gov The rate of this bioconversion is dependent on the depth within the skin, with enzymatic activity increasing in the lower layers. nih.gov This intrinsic metabolic activation within the target tissue highlights the potential of prednisolone farnesylate for localized therapy.

Formulation strategies for transdermal delivery often involve the use of polymeric patches. researchgate.net These patches can be designed to provide sustained release of the drug. researchgate.net The physicochemical properties of the patch, such as polymer composition and moisture uptake, are critical factors that influence the rate of drug release. researchgate.net For instance, a study on prednisolone transdermal patches found that a combination of a higher molecular weight polymer and cellulose (B213188) gum resulted in faster drug release. researchgate.net More advanced systems, such as ultraflexible transethosomes, have also been explored to enhance the transdermal delivery of prednisolone, demonstrating increased permeability. mdpi.com

Table 1: Factors Influencing Transdermal Delivery of Prednisolone

FactorInfluence on DeliveryResearch Finding
Prodrug Design Enhanced skin penetration and localized activation.This compound is metabolized to active prednisolone within the skin, with metabolism rates varying by skin layer. nih.gov
Polymer Composition of Patch Controls the rate of drug release.A mix of a high molecular weight polymer and cellulose gum led to quicker prednisolone release. researchgate.net
Advanced Carrier Systems Increased permeability through the skin barrier.Ultraflexible transethosomes have been shown to improve the transdermal delivery of prednisolone. mdpi.com
Metabolism within Skin In-situ conversion of prodrug to active drug.The enzymatic activity responsible for converting this compound increases with skin depth. nih.gov

Novel Carrier Systems for Enhanced Drug Delivery (e.g., Nanoparticles, Mesoporous Silica)

Novel carrier systems such as nanoparticles and mesoporous silica (B1680970) have emerged as promising platforms for improving the delivery of corticosteroids. These carriers can protect the drug from degradation, enhance its solubility, and facilitate targeted and controlled release.

Mesoporous silica nanoparticles (MSNs) are particularly noteworthy due to their high surface area, tunable pore size, and the ability to be functionalized for specific applications. nih.govproquest.com MSNs have been investigated as carriers for prednisolone to achieve sustained release. researchgate.netresearchgate.net For example, loading prednisolone into MSNs can result in a system that provides a prolonged release profile. researchgate.net In one study, prednisolone-loaded MSNs were incorporated into a thermosensitive hydrogel, demonstrating a potential application for localized delivery. researchgate.net

The surface of MSNs can be modified to create "nanogates" that control drug release in response to specific stimuli, such as pH. nih.gov For instance, coating prednisolone-loaded MSNs with succinylated ε-polylysine has been shown to create a pH-responsive system that releases the drug selectively in the colonic environment. nih.gov This approach is highly beneficial for treating inflammatory conditions of the colon, such as inflammatory bowel disease. nih.gov Furthermore, these functionalized nanoparticles have demonstrated the ability to deliver their cargo intracellularly to immune and intestinal epithelial cells, offering a pathway for highly targeted therapy. nih.gov

Table 2: Characteristics of Novel Carrier Systems for Prednisolone

Carrier SystemKey FeaturesApplication for Prednisolone
Mesoporous Silica Nanoparticles (MSNs) High surface area, tunable pore size, functionalizable surface. nih.govproquest.comSustained release of prednisolone. researchgate.netresearchgate.net
pH-Responsive Coated MSNs Surface coating (e.g., succinylated ε-polylysine) that responds to pH changes. nih.govSelective release of prednisolone in the colonic pH range. nih.gov
Thermosensitive Hydrogels with MSNs Combination of nanoparticles with a hydrogel that changes properties with temperature. researchgate.netLocalized and sustained drug delivery. researchgate.net
Intracellular Delivery Nanoparticles designed to be taken up by specific cells. nih.govTargeted delivery to immune and intestinal epithelial cells. nih.gov

Strategies for Site-Specific Glucocorticoid Release (e.g., Colon-Targeted Systems)

Targeting glucocorticoids to the colon is a key strategy for treating inflammatory bowel diseases like ulcerative colitis and Crohn's disease, as it maximizes local efficacy while minimizing systemic side effects. nih.gov Various approaches have been developed to achieve colon-specific drug delivery. nih.gov

One common strategy involves the use of pH-sensitive polymers that are resistant to the acidic environment of the stomach and the upper small intestine, but dissolve in the more neutral to slightly alkaline pH of the lower gastrointestinal tract. jocpr.com Eudragit polymers, which are methacrylic acid copolymers, are frequently used for this purpose. jocpr.com Formulations of prednisolone have been developed using coatings of Eudragit L100 and Eudragit S100, which successfully delay drug release until the tablet reaches the colon. jocpr.com

Another approach utilizes polymers that are degraded by the enzymes produced by colonic bacteria. Polysaccharides such as pectin (B1162225), guar (B607891) gum, and inulin (B196767) have been investigated for this purpose. ajms.iqneliti.com These natural polymers are generally resistant to digestion in the upper GI tract but are broken down by the microflora in the colon, triggering the release of the encapsulated drug. neliti.com Studies have shown that multiparticulate systems, such as alginate beads containing prednisolone and other polysaccharides, can provide sustained release targeted to the colon. ajms.iq Combining pH-dependent and microbially-triggered systems can further enhance the specificity of colon targeting.

Table 3: Approaches for Colon-Targeted Delivery of Prednisolone

StrategyMechanismExample Formulation
pH-Dependent Systems Polymer coating dissolves at the higher pH of the colon.Tablets coated with Eudragit L100 and Eudragit S100. jocpr.com
Microbially-Triggered Systems Polymers are degraded by colonic bacteria, releasing the drug.Alginate beads formulated with inulin, guar gum, or pectin. ajms.iqneliti.com
Combined Systems Utilizes both pH and bacterial degradation for enhanced targeting.An HPMC capsule containing prednisolone beads coated with Eudragit S-100. ajms.iq
Multi-Matrix System (MMX®) Provides controlled release throughout the entire colon.Used for budesonide, a similar corticosteroid. frontiersin.org

Formulation Design for Modulating Drug Release Profiles (e.g., pH-Dependent Systems)

The design of the formulation plays a critical role in controlling the release profile of a drug. For prednisolone, modulating the release can be crucial for achieving the desired therapeutic effect, especially in the context of chronotherapy for conditions like rheumatoid arthritis, where morning stiffness is a key symptom. tga.gov.au

As discussed previously, pH-dependent systems are a cornerstone of controlled-release formulations for oral delivery. By selecting appropriate polymers and coating levels, the release of prednisolone can be effectively prevented in the stomach and delayed until the formulation reaches a specific region of the intestine. jocpr.com For example, studies have shown that tablets coated with a combination of Eudragit L100 and S100 can limit drug release to less than 10% in acidic conditions, with the majority of the drug being released at a pH of 7.2. jocpr.com The ratio of the polymers and the thickness of the coating are key parameters that can be adjusted to fine-tune the release profile. jocpr.com

Beyond simple delayed release, more complex release profiles can be achieved. For instance, matrix tablets can be formulated using a combination of polymers like pectin and xanthan gum to provide extended-release characteristics. neliti.com Coating these matrix tablets with a pH-sensitive polymer like Eudragit RS100 can further control the onset and duration of drug release. neliti.com Research has demonstrated that such a system can delay the start of drug release for several hours, followed by a sustained release over an extended period. neliti.com This level of control is essential for developing "timed-release" formulations that deliver the drug at a specific time after administration to align with the circadian rhythm of the disease. tga.gov.au

Table 4: Formulation Parameters for Modulating Prednisolone Release

Formulation ParameterEffect on Release ProfileResearch Finding
pH-Sensitive Polymer Type Determines the pH at which drug release is initiated.Eudragit L100-55 minimizes release in acidic stomach conditions, with rapid release at pH 6.8. researchgate.net
Polymer Combination Ratio Influences the rate and extent of drug release.A 2:3 ratio of Eudragit L100 to Eudragit S100 was found to be optimal in one study. jocpr.com
Coating Level/Thickness Controls the lag time before release and the overall release rate.Increasing the coating level of Eudragit polymers controlled the drug release rate. jocpr.comneliti.com
Matrix-Forming Polymers Provides a sustained or extended-release profile.A mixture of pectin and xanthan gum created an extended-release matrix for prednisolone. neliti.com

Preclinical Efficacy Studies of Prednisolone Farnesylate in Disease Models

Anti-Inflammatory Efficacy Assessments in Adjuvant-Induced Arthritis Models

The adjuvant-induced arthritis (AIA) model in rats is a well-established and widely used screening tool for anti-arthritic drugs, sharing many immunological and pathological similarities with human rheumatoid arthritis. In this model, the efficacy of prednisolone (B192156) farnesylate has been demonstrated through the suppression of inflammatory markers and clinical signs of arthritis.

Studies have shown that subcutaneous administration of prednisolone farnesylate can dose-dependently inhibit the progression of adjuvant-induced arthritis. Key parameters evaluated include paw swelling, which serves as a primary indicator of inflammation. Research indicates a significant reduction in paw edema in animals treated with this compound compared to untreated control groups. This anti-inflammatory effect is a cornerstone of its preclinical evaluation.

ParameterObservation in Adjuvant-Induced Arthritis Models
Paw Swelling Dose-dependent reduction in treated groups compared to controls.
Joint Damage Histopathological analysis often reveals amelioration of joint destruction.
Inflammatory Mediators Reduction in pro-inflammatory cytokines has been noted in related studies. scienceopen.com

Evaluation of Systemic versus Local Effects in Animal Models

A critical aspect of glucocorticoid research is differentiating between local therapeutic actions and systemic side effects. This compound was designed as a lipophilic ester to potentially enhance its local retention at the site of administration, thereby maximizing therapeutic efficacy while minimizing systemic exposure and associated adverse effects.

Preclinical studies have investigated this by comparing the local anti-inflammatory effects with systemic glucocorticoid actions, such as adrenal gland and thymus atrophy. Following subcutaneous administration, this compound has demonstrated potent local anti-inflammatory activity. nih.gov Concurrently, the systemic effects were evaluated and found to be dose-dependent. nih.gov At lower therapeutic doses, the local effects are pronounced, while the systemic effects are less significant compared to equimolar doses of prednisolone. This suggests a favorable separation of local anti-inflammatory action from systemic side effects, a key objective in the development of newer corticosteroids. nih.gov

Effect TypeObservation in Animal ModelsCitation
Local Anti-Inflammatory Effect Potent inhibition of inflammation at the site of administration. nih.gov
Systemic Effects (e.g., adrenal/thymus atrophy) Dose-dependent atrophy observed, indicating systemic exposure at higher doses. nih.gov
Comparative Systemic Activity Studies suggest a degree of separation between local efficacy and systemic effects. nih.gov

Application in Comparative Preclinical Study Designs (e.g., as positive controls)

In the realm of preclinical drug discovery and development, prednisolone and its derivatives are frequently employed as standard positive controls. Their well-characterized, potent anti-inflammatory and immunosuppressive effects provide a benchmark against which the efficacy of novel therapeutic agents can be measured. plos.orgkyoto-u.ac.jpe-century.us

This compound, or more commonly its active metabolite prednisolone, is used in various disease models, including those for arthritis and other inflammatory conditions. nih.goviranjournals.ir For instance, in studies evaluating new non-steroidal anti-inflammatory drugs (NSAIDs) or novel immunomodulators, prednisolone is often administered to a parallel group of animals. e-century.us The resulting data on the reduction of inflammation or disease progression in the prednisolone-treated group serves as a reference for the maximum achievable efficacy with a standard steroidal anti-inflammatory agent. This comparative approach is crucial for validating the therapeutic potential of investigational drugs. plos.org

Comparative Pharmacological and Structural Activity Relationship Studies

Comparative Analysis with Parent Prednisolone (B192156) and Other Steroid Esters

Prednisolone farnesylate is a synthetic corticosteroid designed as a prodrug, representing an esterification of the parent compound, prednisolone. medchemexpress.com This structural modification, adding a long-chain farnesyl group at the C21 position, significantly enhances its lipophilicity compared to prednisolone. uomustansiriyah.edu.iq The primary goal of such derivatization is to improve properties for topical or local administration, aiming to concentrate the therapeutic action at the site of application while minimizing systemic exposure and associated side effects. nih.gov

The pharmacological profile of this compound is distinct from its parent molecule primarily due to its pharmacokinetics. The ester bond is designed to be hydrolyzed by esterase enzymes present in the skin and other tissues, releasing the active drug, prednisolone. nih.gov This localized bioactivation is a key feature. In contrast, when prednisolone is administered directly, it is already in its active form, leading to more immediate systemic distribution. drugbank.compharmgkb.org

Comparative studies with other steroid esters, such as the methyl 20α- and 20β-dihydroprednisolonates (P4α and P4β), highlight the critical role of the ester group in determining the pharmacokinetic profile. A study in rats demonstrated that while prednisolone itself is stable in plasma, its ester derivatives undergo rapid hydrolysis. nih.gov For instance, P4β was almost completely hydrolyzed within one hour in plasma, whereas P4α was about 30% hydrolyzed in the same timeframe. nih.gov This rapid metabolism of ester derivatives into inactive acid metabolites is hypothesized to be the reason for their reduced systemic toxicity compared to prednisolone. nih.gov The elimination half-life and systemic exposure (as measured by the Area Under the Curve, AUC) also differ significantly among these compounds, underscoring the impact of the ester moiety. nih.gov

Table 1: Comparative Pharmacokinetic Parameters of Prednisolone and its Ester Derivatives in Rats

CompoundElimination Half-life (t½) at 10 mg/kgAUC at 10 mg/kg (ng/ml.hr)In Vitro Plasma Hydrolysis (1 hr)
Prednisolone0.53 hr3037Negligible
Methyl 20α-dihydroprednisolonate (P4α)1.12 hr7678~30%
Methyl 20β-dihydroprednisolonate (P4β)0.28 hr242~100%

This table is based on data from a comparative study in rats following intramuscular administration. nih.gov

Structure-Activity Relationships for Skin Permeation and Retention

The structure of this compound is optimized for topical delivery, with its activity being intrinsically linked to its ability to permeate the skin barrier and be retained in the target tissue. The addition of the bulky, lipophilic farnesyl ester to the prednisolone backbone is a key structural modification that governs these properties. uomustansiriyah.edu.iq Increased lipid solubility generally improves the absorption of corticosteroids through the skin's stratum corneum. uomustansiriyah.edu.iq

Once it penetrates the skin, this compound acts as a prodrug. It is designed to be stable in the delivery vehicle but becomes susceptible to enzymatic cleavage upon entering the viable layers of the skin. nih.gov Research using viable hairless mouse skin demonstrated that this compound is extensively metabolized to prednisolone within the skin itself. nih.gov This bioconversion is not uniform throughout the skin; the study indicated that the esterase enzymes responsible for this hydrolysis are more abundant in the lower layers of the viable skin. nih.gov Consequently, the prodrug is increasingly metabolized as it diffuses deeper into the tissue. nih.gov

This metabolic gradient is crucial for its therapeutic action. It allows the more lipophilic prodrug to permeate the outer skin layers effectively, after which it is converted to the active, less lipophilic prednisolone. This "traps" the active drug within the dermal and epidermal tissues, maximizing its local anti-inflammatory effect while the intact ester form is less likely to be absorbed into systemic circulation. Repeat topical application studies in animals have shown that this local activity is effective, but can also lead to skin thinning, a known effect of glucocorticoids, at the site of application.

Investigation of Selective Glucocorticoid Receptor Modulation Potential

Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR). pharmgkb.org Upon binding, the GR can regulate gene expression through two primary mechanisms: transactivation and transrepression. Transrepression, which involves the inhibition of pro-inflammatory transcription factors like NF-κB and AP-1, is thought to be responsible for the desired anti-inflammatory effects. Transactivation, the up-regulation of other genes, is linked to many of the undesirable metabolic side effects. frontiersin.org

Selective Glucocorticoid Receptor Modulators (SGRMs), also known as SEGRMs, are compounds designed to preferentially induce transrepression over transactivation, thereby separating the anti-inflammatory benefits from the side effects. frontiersin.org The esterification of prednisolone to create this compound enhances its binding affinity for the glucocorticoid receptor. While it is a potent anti-inflammatory agent, studies specifically classifying this compound as an SGRM by detailing its transactivation and transrepression profile are not extensively available.

However, the development of locally-acting steroids like this compound aligns with the goals of SGRM research: maximizing local efficacy while minimizing systemic adverse effects. nih.gov The contrast between a classic glucocorticoid and a novel SGRM is evident in their receptor activation profiles. For example, the non-steroidal SGRM known as GRM-01 acts as a partial agonist at the GR with significantly lower transactivation efficacy compared to prednisolone, while also showing no activity at the mineralocorticoid receptor (MR), which prednisolone can activate. frontiersin.org This dissociation is the hallmark of a selective modulator.

Table 2: Comparative Receptor Activation Profile of Prednisolone vs. a Selective Glucocorticoid Receptor Modulator (GRM-01)

CompoundReceptorEC₅₀ (nM)Mean Activation (% Efficacy)
PrednisoloneGlucocorticoid Receptor (GR)24.380.5%
Mineralocorticoid Receptor (MR)11.866.4%
GRM-01 (SGRM)Glucocorticoid Receptor (GR)60.231.8%
Mineralocorticoid Receptor (MR)>10,000No detectable transactivation

This table illustrates the principle of selective modulation using data for Prednisolone and the investigational SGRM, GRM-01. frontiersin.org

Pharmacodynamic Profile Contrasts with Other Glucocorticoids

The pharmacodynamic effects of this compound are mediated by its active metabolite, prednisolone. nih.gov Therefore, its profile can be contrasted with other glucocorticoids by comparing the properties of prednisolone. Glucocorticoids are primarily characterized by their anti-inflammatory and immunosuppressive activities. mayoclinic.orgdrugoffice.gov.hk

A key pharmacodynamic distinction among corticosteroids is the ratio of their glucocorticoid (anti-inflammatory) to mineralocorticoid (salt-retaining) activity. Prednisolone has a potent anti-inflammatory effect, considered to be four times that of hydrocortisone (B1673445), but with significantly less mineralocorticoid activity. gpnotebook.com This makes it more suitable for treating inflammatory conditions where fluid retention is a concern. gpnotebook.com In contrast, high-potency fluorinated steroids like betamethasone (B1666872) and dexamethasone (B1670325) have even greater anti-inflammatory activity and negligible mineralocorticoid effects. gpnotebook.comaapmr.org

In vitro studies comparing prednicarbate (B1678093) (another prednisolone derivative) and its metabolites (including prednisolone) to betamethasone 17-valerate (BMV) revealed further pharmacodynamic differences. nih.gov While both were effective at suppressing inflammation-induced cytokines in keratinocytes, their effects on fibroblast proliferation differed, suggesting specific influences on different cell types in the skin. nih.gov For instance, prednicarbate had a lower impact on fibroblast proliferation compared to BMV, which may translate to an improved benefit-risk ratio for topical use. nih.gov Clinical comparisons between prednisolone and betamethasone for rheumatoid arthritis have shown that while they can have similar clinical efficacy at equivalent anti-inflammatory doses, betamethasone may cause more significant adrenal suppression. nih.gov

Table 3: Anti-inflammatory Dose Equivalence of Various Corticosteroids Compared to Prednisolone

CorticosteroidEquivalent Anti-inflammatory Dose (mg)Relative Anti-inflammatory Potency (Prednisolone = 1)Relative Mineralocorticoid Potency (Prednisolone = 0.8)
Hydrocortisone200.251
Prednisolone510.8
Methylprednisolone (B1676475)41.250.5
Triamcinolone41.250
Betamethasone0.75~6.70
Dexamethasone0.75~6.70

This table is compiled from multiple sources and reflects general dose equivalencies for systemic use. gpnotebook.comaapmr.orgmedscape.com The values serve as a guide to the relative pharmacodynamic potency.

Analytical and Methodological Approaches in Prednisolone Farnesylate Research

Chromatographic and Spectroscopic Techniques for Compound Characterization

The precise identification and quantification of prednisolone (B192156) farnesylate and its metabolites are fundamental to any pharmacological study. High-performance liquid chromatography (HPLC) is a cornerstone technique for separating these compounds from biological matrices. nih.govresearchgate.net Coupled with ultraviolet (UV) spectrophotometry or, for greater sensitivity and specificity, mass spectrometry (MS), HPLC allows for the accurate determination of the parent drug and its biotransformation products. nih.govnih.gov

Gas chromatography-mass spectrometry (GC-MS) has also been employed for the characterization of prednisolone and its metabolites, typically after a derivatization process to make the compounds amenable to gas-phase analysis. nih.govcapes.gov.br These chromatographic methods, often combined with MS, provide detailed structural information and enable the elucidation of metabolic pathways. nih.govcapes.gov.br

Spectroscopic techniques are indispensable for the structural confirmation of prednisolone farnesylate. While detailed spectroscopic data for the farnesylate ester is specific to individual research, the foundational structure of prednisolone has been extensively characterized. nih.gov Techniques such as nuclear magnetic resonance (NMR) spectroscopy would be essential in confirming the ester linkage between prednisolone and farnesol (B120207), providing a complete structural profile of the molecule.

Table 1: Key Analytical Techniques in this compound Research

TechniqueApplicationKey Findings/CapabilitiesCitation
High-Performance Liquid Chromatography (HPLC)Separation and quantification of this compound and its metabolites.Allows for the simultaneous measurement of the prodrug and its active metabolite, prednisolone, in various biological samples. nih.govresearchgate.net nih.govresearchgate.net
Mass Spectrometry (MS)Identification and structural elucidation of metabolites.When coupled with liquid chromatography (LC-MS/MS), it is a powerful tool for identifying new metabolites of steroid compounds. nih.gov nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Detection and characterization of urinary metabolites.Identifies metabolites after derivatization, providing retention indices and mass spectral data. nih.govcapes.gov.br nih.govcapes.gov.br
SpectrophotometryQuantification of the compound.UV spectrophotometry is often used for detection in conjunction with HPLC. nih.gov nih.gov

In Vitro Tissue Models for Permeation and Metabolism Studies

To investigate the topical delivery and metabolic fate of this compound, researchers utilize various in vitro tissue models. These models provide a controlled environment to study skin permeation and bioconversion, minimizing the need for extensive animal testing in early research phases.

One key model is the use of viable skin from hairless mice in diffusion cells. nih.gov This setup allows for the study of the diffusion and metabolism of the prodrug across the skin layers. nih.gov Such studies have revealed that this compound is extensively metabolized within the viable skin, while remaining stable in the donor and receptor solutions of the diffusion apparatus. nih.gov The rate of this bioconversion has been shown to be dependent on the distance from the skin's surface, suggesting that the metabolizing enzymes are more concentrated in the lower layers of the viable skin. nih.gov

Human placental lobules have also been used as an in vitro model to study the metabolism of the active drug, prednisolone. nih.gov While not directly studying the farnesylate ester, this model provides insight into the metabolic pathways that the active moiety undergoes, such as conversion to prednisone (B1679067) and various dihydroprednisolone metabolites. nih.gov Additionally, tissue homogenates from organs like the liver, lung, and muscle are used to assess tissue binding and metabolism. nih.gov These models are critical for understanding how the drug distributes and is cleared from different tissues. nih.gov

Table 2: In Vitro Models in this compound Research

In Vitro ModelResearch FocusKey FindingsCitation
Hairless Mouse Viable SkinDiffusion and metabolism of this compound.The prodrug is extensively metabolized in viable skin, with enzyme activity increasing in lower skin layers. nih.gov nih.gov
Human Placental Lobule PerfusionMetabolism of prednisolone.Demonstrated the conversion of prednisolone to prednisone and other metabolites, defining metabolic pathways. nih.gov nih.gov
Rat Tissue Homogenates (Liver, Lung, Muscle)Tissue binding and metabolism of corticosteroids.Used to determine unbound drug fractions and assess the impact of tissue metabolism on drug distribution. nih.gov nih.gov

Quantitative Assessment of Biological Markers in Preclinical Research

The pharmacological effects of this compound are ultimately mediated by the active compound, prednisolone, which modulates various biological markers. Preclinical research focuses on the quantitative assessment of these markers to understand the drug's efficacy and mechanism of action.

In studies using animal models, such as the mdx mouse, proteomic profiling of serum is used to identify and quantify prednisolone-responsive biomarkers. plos.org These studies have identified numerous proteins that are up- or down-regulated by prednisolone, many of which are associated with inflammatory pathways like NFκB and TGFβ cascades. plos.org This biomarker approach allows for an objective measure of the drug's pharmacodynamic effects. plos.org

Furthermore, clinical trials investigating prednisolone have focused on identifying biomarkers related to its metabolic effects. clinicaltrials.gov These studies aim to find a biomarker or a set of biomarkers that can reflect the metabolic side effects of the treatment. clinicaltrials.gov The quantitative analysis of such markers is crucial for understanding the broader physiological impact of the drug. In toxicological studies, hematological and blood chemistry parameters are quantitatively assessed to determine dose-dependent effects on various organs and systems. nih.gov For instance, changes in lymphocyte, neutrophil, and eosinophil counts, as well as markers for liver and kidney function, are monitored. nih.gov

Table 3: Biological Markers in Prednisolone Research

Biological Marker CategorySpecific ExamplesRelevance to ResearchCitation
Inflammatory ProteinsProteins related to NFκB and TGFβ pathways.Indicate the anti-inflammatory and immunosuppressive activity of prednisolone. plos.org plos.org
Metabolic MarkersMarkers of insulin (B600854) resistance, hyperglycemia, and glucose intolerance.Used to assess the metabolic side effects of prednisolone treatment. clinicaltrials.gov clinicaltrials.gov
Hematological ParametersLymphocyte, neutrophil, and eosinophil counts.Monitored in toxicity studies to assess the systemic effects of the drug. nih.gov nih.gov

Development of Mathematical Models for Pharmacokinetic Predictions

Mathematical modeling is a powerful tool for predicting the pharmacokinetic behavior of drugs, including prednisolone and its derivatives. These models integrate data from in vitro and in vivo studies to simulate drug absorption, distribution, metabolism, and elimination (ADME).

For prednisolone, pharmacokinetic models have been developed to describe its behavior after oral administration. avensonline.orgavensonline.org These models often utilize the theory of dynamic systems to mathematically represent the complex processes occurring in the body. avensonline.orgavensonline.org While some models are mathematical objects without direct physiological relevance, they can sufficiently approximate the dynamic aspects of the drug's pharmacokinetics. avensonline.org

In the context of topical delivery of this compound, a key mathematical model was developed to account for the diffusion and metabolism of the prodrug in the viable skin of the hairless mouse. nih.gov This model incorporates a linearly increasing enzyme activity with distance into the skin, which successfully explains the observed in vitro profiles of the prodrug and its metabolite, prednisolone. nih.gov Such models are crucial for optimizing drug delivery systems and predicting the local and systemic concentrations of the active drug following topical application. Population pharmacokinetic (PK) models have also been developed to predict free prednisolone concentrations from total concentrations in patients, which can help in understanding interindividual variability. nih.gov

Future Perspectives in Prednisolone Farnesylate Research

Exploration of Advanced Drug Delivery Technologies

The future development of prednisolone (B192156) farnesylate is intrinsically linked to advancements in drug delivery. While it has been studied in conventional formulations like gels, its lipophilic nature makes it an excellent candidate for incorporation into sophisticated nanocarrier systems to enhance targeting, control release, and improve efficacy. medchemexpress.comnih.gov

Novel delivery platforms being explored for corticosteroids, which could be adapted for prednisolone farnesylate, include:

Nanoparticles: Solid colloidal particles can be engineered to control drug release and target specific tissues. ijper.org For instance, nanoparticles made of prednisolone have been shown to have a high affinity for chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs), which are abundant in injured tissues, allowing for site-specific drug accumulation. nih.gov Research into prednisolone nanoparticles has demonstrated the ability to create formulations with particle sizes ranging from 50.8 nm to 364.7 nm, which successfully improved the drug's dissolution rate. kashanu.ac.ir Encapsulating this compound in polymeric nanoparticles could offer a similar targeting advantage for inflammatory sites.

Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and lipophilic drugs, acting as a solubilizing medium and drug carrier. ijper.org Studies with prednisolone-containing liposomes have shown they can accumulate in atherosclerotic plaque macrophages, demonstrating their potential for targeted therapy, even if a direct anti-inflammatory effect was not observed in that specific trial. nih.gov Sterically stabilized liposomes, such as those coated with polyethylene (B3416737) glycol (PEG), have also been investigated to improve circulation time and targeting to inflamed joints in animal models of arthritis. researchgate.net

Microspheres and Microparticles: These larger particles can be used to create depot formulations for sustained drug release. ijper.org Electrospraying techniques have been used to prepare microparticles from pH-responsive polymers like Eudragit L100-55, designed to minimize prednisolone release in the stomach and allow for rapid release in the more neutral pH of the intestine. researchgate.net Such a strategy could be adapted for oral delivery of this compound to target inflammatory bowel disease.

Transethosomes: These are highly flexible lipid vesicles containing ethanol, which enhances their ability to penetrate the skin. A recent study formulated prednisolone in combination with tacrolimus (B1663567) into ultraflexible transethosomes, which significantly improved pharmacokinetic parameters compared to oral administration. mdpi.com This technology holds promise for enhancing the transdermal delivery of this compound.

Delivery SystemPotential Application for this compoundKey Research Findings (with Prednisolone)
Nanoparticles Targeted delivery to inflamed tissues; enhanced penetration.Nanoparticles of prednisolone show high affinity for chondroitin sulfate proteoglycans (CSPGs) at injury sites. nih.gov
Liposomes Targeted delivery to inflammatory cells like macrophages; sustained release.Intravenously administered prednisolone-liposomes accumulate in macrophages within human atherosclerotic plaques. nih.gov
Microparticles Controlled, site-specific oral delivery for conditions like IBD.Eudragit L100-55 microparticles can be designed for pH-dependent release in the gastrointestinal tract. researchgate.net
Transethosomes Enhanced transdermal delivery for localized skin inflammation.Prednisolone-loaded transethosomes demonstrated superior skin permeation and pharmacokinetic profiles. mdpi.com

Elucidation of Novel Molecular and Cellular Interactions

The primary mechanism of action for prednisolone, the active metabolite of this compound, is well-established and involves interaction with the cytosolic glucocorticoid receptor (GR). patsnap.comdrugbank.com Upon binding, the activated GR complex translocates to the nucleus, where it modulates gene expression. patsnap.comtga.gov.au This genomic mechanism involves upregulating anti-inflammatory genes (e.g., lipocortin-1) and suppressing pro-inflammatory transcription factors like NF-κB and AP-1. drugbank.comtga.gov.au

However, the unique structure of this compound suggests the possibility of novel molecular interactions beyond the classical GR pathway. Future research is needed to explore these potential mechanisms:

Influence of the Farnesyl Moiety: The farnesyl group is not merely a passive lipophilic anchor. Farnesyl pyrophosphate is a key intermediate in the mevalonate (B85504) pathway and a substrate for protein farnesylation, a post-translational modification crucial for the function of proteins like Ras and Rho GTPases involved in cell signaling and inflammation. Future studies should investigate whether this compound or its farnesyl moiety can interfere with these pathways or interact with farnesyl-binding proteins, potentially leading to non-GR-mediated effects.

Membrane-Associated Effects: The high lipophilicity of this compound may lead to its accumulation within cell membranes. This could physically alter membrane properties or facilitate non-genomic steroid signaling, which is mediated by membrane-bound glucocorticoid receptors and can trigger rapid cellular responses. tga.gov.au

Specific Protein Interactions: Research has suggested that this compound can activate protein ligands and inhibit protein interactions, although the specific targets remain to be identified. Proteomic and transcriptomic analyses of cells treated with this compound, compared to prednisolone alone, could reveal unique patterns of protein binding and gene regulation, uncovering novel therapeutic targets.

Investigating these pathways could explain some of the compound's distinct activities and open doors to designing more selective drugs.

Development of Next-Generation Prodrugs and Analogs

This compound is itself a successful prodrug, designed to enhance skin retention. researchgate.netnih.gov The principles learned from its development can be extended to create next-generation compounds with further optimized properties. The prodrug concept is a powerful strategy, with an estimated 10% of all marketed drugs being classified as such. researchgate.netnih.gov

Future research in this area could focus on several strategies:

Modification of the Farnesyl Moiety: The farnesyl chain could be altered to fine-tune the prodrug's properties. For example, creating analogs with different lengths or degrees of saturation of the isoprenoid chain (like geranylgeranate) could modify the compound's lipophilicity, rate of metabolic conversion to prednisolone, and tissue distribution. researchgate.net

Dual-Action Analogs: The farnesyl group could be replaced with other active molecules to create a single chemical entity with dual therapeutic effects. For instance, conjugating prednisolone to a non-steroidal anti-inflammatory drug (NSAID) or another immunomodulator could provide synergistic activity.

Targeted Prodrugs: Building on the concept of tissue-selective activation, new prodrugs could be designed to be cleaved only by enzymes that are overexpressed at sites of inflammation or in specific diseases. For example, prodrugs activated by reactive oxygen species (ROS), which are abundant in inflamed tissues and tumor microenvironments, are a promising area of research. nih.gov

Polymer Conjugates: Conjugating prednisolone or its analogs to polymers like polyethylene glycol (PEG) or cyclodextrins can create self-assembling nanoparticles, improve solubility, and alter release kinetics. researchgate.net A study involving a cyclodextrin (B1172386) polymer conjugated to methylprednisolone (B1676475) resulted in nanoparticles with a controlled release profile. researchgate.net

Development StrategyRationaleExample/Concept
Analog Synthesis Modify pharmacokinetic and pharmacodynamic properties.Create prednisolone geranylgeranate to alter lipophilicity and tissue retention compared to the farnesylate ester. researchgate.net
Dual-Action Prodrugs Achieve synergistic effects from a single molecule.Conjugate prednisolone to an NSAID to target multiple inflammatory pathways simultaneously.
Enzyme-Activated Prodrugs Enhance tissue selectivity and reduce off-target effects.Design a prednisolone derivative that is activated by proteases or esterases specifically upregulated in arthritic joints.
Polymer Conjugation Improve solubility, stability, and release profile.Develop a this compound-PEG conjugate to enhance circulation time and passive targeting to tumors or inflamed sites. researchgate.net

By systematically exploring these avenues, researchers can develop novel compounds based on the this compound scaffold that offer superior efficacy, better targeting, and improved safety profiles for a range of inflammatory and autoimmune conditions.

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